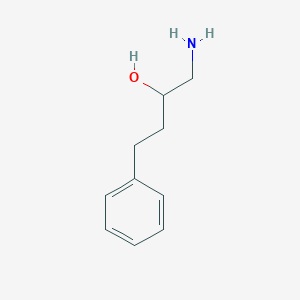

1-Amino-4-phenylbutan-2-ol

Descripción general

Descripción

1-Amino-4-phenylbutan-2-ol is a compound with the CAS Number: 117974-11-5 . It has a molecular weight of 165.24 and is typically in the form of a powder . This compound belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis . Ammonia and amines can be alkylated by an SN2 reaction with alkyl halides .Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-4-phenyl-2-butanol . The InChI Code is 1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 .Aplicaciones Científicas De Investigación

Stereochemical Studies and Antihistaminic Properties

Studies have explored the stereochemical aspects of compounds similar to 1-Amino-4-phenylbutan-2-ol. One notable research focuses on the synthesis, configuration, and antihistaminic properties of isomeric aminobutenes derived from related compounds. This study highlights the importance of stereochemistry in determining the biological activity of these compounds, particularly their antihistaminic properties (Casy & Parulkar, 1969).

Kinetic Resolution and Enantioselectivity

Another research area involves the kinetic resolution of compounds structurally related to this compound. The study discusses how the CALB-catalyzed aminolysis of these compounds' derivatives can lead to enantioselective processes. This is crucial in synthesizing optically active compounds, which has significant implications in pharmaceutical and chemical synthesis (García-Urdiales, Rebolledo & Gotor, 2001).

Tetrazole-Containing Derivatives

The reactivity of amino and carboxy terminal groups in molecules similar to this compound has been used to prepare tetrazole-containing derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Putis, Shuvalova & Ostrovskii, 2008).

Synthesis of β, γ-Diamino Acids

Research on the synthesis of β, γ-diamino acids from compounds related to D-Phenylalanine, which shares structural similarities with this compound, has been reported. This synthesis is highly diastereoselective and plays a significant role in the development of amino acid derivatives for various applications (Kano, Yokomatsu, Iwasawa & Shibuya, 1988).

Biofuel Production

A study on the engineered ketol-acid reductoisomerase and alcohol dehydrogenase for biofuel production discusses the conversion of glucose to isobutanol, a biofuel, using a modified amino acid pathway. This research highlights the potential application of compounds like this compound in sustainable energy production (Bastian et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Amino-4-phenylbutan-2-ol is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, and its interaction with this compound could potentially disrupt viral replication .

Mode of Action

It is known to interact with its target, the gag-pol polyprotein . This interaction could potentially lead to changes in the protein’s function, thereby affecting the life cycle of the virus .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its interaction with the gag-pol polyprotein, it is likely that it affects pathways related to viral replication .

Result of Action

Its interaction with the gag-pol polyprotein suggests that it could potentially disrupt viral replication, leading to a decrease in viral load .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and effectiveness .

Propiedades

IUPAC Name |

1-amino-4-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPIFLARJQGECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)

![(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3217454.png)

![tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3217455.png)

![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3217498.png)

![[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B3217507.png)

![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B3217544.png)